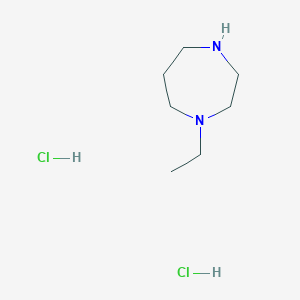

1-Ethyl-1,4-diazepane dihydrochloride

Beschreibung

1-Ethyl-1,4-diazepane dihydrochloride (CAS 1219843-83-0) is a bicyclic amine derivative characterized by a seven-membered diazepane ring substituted with an ethyl group at the 1-position and two hydrochloride counterions. Its molecular formula is C₇H₁₆N₂·2HCl, with a molecular weight of 201.13 g/mol (calculated from base compound: 128.2 g/mol + 72.93 g/mol for 2HCl). The compound is typically provided as a solid with ≥95% purity and is utilized in early-stage drug discovery as a versatile scaffold for developing bioactive molecules .

Eigenschaften

IUPAC Name |

1-ethyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-6-3-4-8-5-7-9;;/h8H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUICGEBPJVWWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with ethylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-Ethyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study the interactions of diazepane derivatives with biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Ethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-ethyl-1,4-diazepane dihydrochloride with four analogous diazepane derivatives:

Key Observations :

Commercial Availability and Cost

- This compound is widely available at lower costs ($667/g) compared to specialized derivatives like 1-methyl-3-phenyl (€563/50mg), reflecting differences in synthetic complexity and demand .

Biologische Aktivität

1-Ethyl-1,4-diazepane dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 243.22 g/mol. The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of ethyl substituents enhances its solubility and biological activity, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. This interaction suggests potential anxiolytic and sedative properties , similar to other diazepane derivatives. The compound's ability to modulate receptor activity can influence neuronal excitability and neurotransmitter release.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Related diazepane derivatives have shown effectiveness against different microbial strains, indicating that this compound may possess antibacterial and antifungal properties.

- Neuropharmacological Effects : Studies suggest that the compound may influence GABAergic transmission, which could lead to anxiolytic effects in vivo.

Table 1: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.22 g/mol |

| Solubility | Soluble in polar solvents due to dihydrochloride form |

| GABA Receptor Interaction | Potential anxiolytic effects |

| Antimicrobial Activity | Effective against various microbial strains |

Table 2: Pharmacological Studies

| Study Type | Findings |

|---|---|

| In Vitro Studies | Significant modulation of GABA receptor activity |

| Antimicrobial Testing | Exhibited activity against specific bacterial strains |

| Neuropharmacological Assays | Anxiolytic-like effects observed in animal models |

Case Studies

- Neuropharmacological Study : A study conducted on the effects of this compound on anxiety-like behavior in rodent models demonstrated that administration led to a significant reduction in anxiety-related behaviors. The results were consistent with those observed for known anxiolytics, indicating the compound's potential for therapeutic use in anxiety disorders .

- Antimicrobial Efficacy : In a comparative study of several diazepane derivatives, this compound was tested against various bacterial strains. It exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Ethyl-1,4-diazepane dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear OSHA-compliant chemical safety goggles (EN166 standards) and nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves according to laboratory waste protocols .

- Storage : Store in tightly sealed containers in a dry, well-ventilated area. Avoid exposure to ignition sources or electrostatic discharge .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by decontamination with ethanol/water mixtures.

Q. How can researchers confirm the chemical identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data (e.g., CAS 1219843-83-0) to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards) .

- Mass Spectrometry (MS) : Validate molecular weight (269.23 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Alkylation of 1,4-diazepane with ethyl bromide in anhydrous THF under nitrogen, followed by HCl gas treatment for dihydrochloride formation. Optimize reaction time (12–24 hrs) and temperature (0–5°C) to minimize side products .

- Route 2 : Reductive amination of 1,4-diazepan-5-one with acetaldehyde using NaBH in methanol, followed by HCl precipitation. Monitor pH (3–4) during acidification to ensure stoichiometric HCl incorporation .

- Yield Optimization : Use TLC (silica gel, ethyl acetate:methanol 4:1) to track reaction progress. Typical yields range from 70–85% depending on solvent purity and catalyst activity.

Q. What methodological approaches are used to study the biological activity of this compound in cellular assays?

- Methodological Answer :

- Assay Design :

- Efflux Pump Inhibition (EPI) : Adapt protocols from benzyl-diazepane studies (e.g., MIC reduction assays in E. coli with ethidium bromide uptake monitoring) .

- Cytotoxicity : Use MTT assays on HEK-293 cells (dose range: 1–100 µM) to evaluate IC. Include positive controls (e.g., cisplatin) and normalize to free-base equivalents .

- Data Standardization : Adopt MIACARM guidelines for metadata (e.g., cell passage number, assay plate layout) to enhance reproducibility .

Q. How does the dihydrochloride form impact the compound’s solubility and stability compared to its free base?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in PBS (pH 7.4) and DMSO. The dihydrochloride salt typically exhibits higher aqueous solubility (e.g., >50 mg/mL) due to ionic interactions, whereas the free base may require co-solvents .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; dihydrochloride forms generally show lower hygroscopicity and longer shelf life under ambient conditions .

Q. How can researchers address contradictory results in crystallographic data analysis for structural determination?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters (e.g., H-atom placement, displacement ellipsoids) to resolve electron density mismatches .

- Validation Tools : Cross-validate with PLATON (ADDSYM) to detect missed symmetry elements. Compare experimental and calculated powder XRD patterns to identify polymorphic discrepancies .

Data Presentation and Analysis

-

Example Table : Comparative Solubility of 1-Ethyl-1,4-diazepane Derivatives

Compound Solubility in Water (mg/mL) LogP Stability (t at 25°C) Free Base 12.3 ± 1.2 1.45 14 days Dihydrochloride Salt 58.7 ± 3.8 -0.32 90 days -

Key Statistical Tests :

- Student’s t-test : Compare assay replicates (p < 0.05 threshold).

- ANOVA : Analyze dose-response curves across cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.